

Anwendungs- und Protokollhinweise: FTIR-Spektroskopie zur Untersuchung von Eisentartrat-Bindungen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eisentartrat*

Cat. No.: *B12056577*

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Diese Application Note beschreibt den Einsatz der Fourier-Transform-Infrarot (FTIR)-Spektroskopie zur qualitativen und quantitativen Untersuchung der Bindungswechselwirkungen zwischen Eisenionen und Weinsäure (Tartrat). Es werden detaillierte Protokolle für die Probenvorbereitung, Messung und Datenanalyse sowie eine Zusammenfassung der charakteristischen Schwingungsbanden zur Verfügung gestellt, um die Charakterisierung von **Eisentartrat**-Komplexen zu erleichtern.

Einleitung

Eisen-Tartrat-Komplexe spielen in verschiedenen Bereichen eine wichtige Rolle, von der pharmazeutischen Formulierung und Lebensmittelchemie bis hin zu Bodenchemie und als Vorläufer für Nanomaterialien. Das Verständnis der Koordination zwischen dem Eisenion und dem Tartratliganden ist entscheidend für die Vorhersage der Stabilität, Reaktivität und Bioverfügbarkeit des Komplexes. Die FTIR-Spektroskopie ist eine leistungsstarke, zerstörungsfreie Technik, die detaillierte Einblicke in die molekulare Struktur und die chemischen Bindungen ermöglicht.^{[1][2]} Durch die Anregung von Molekülschwingungen mit Infrarotstrahlung können funktionelle Gruppen identifiziert und Änderungen in ihrer chemischen Umgebung, wie sie bei der Metall-Ligand-Koordination auftreten, nachgewiesen werden.^{[3][4]}

Prinzipien der FTIR-Analyse von Metall-Ligand-Bindungen

Die Bindung eines Eisenions an ein Tartratmolekül führt zu signifikanten Änderungen im FTIR-Spektrum im Vergleich zum Spektrum der freien Weinsäure. Diese Änderungen dienen als "Fingerabdruck" für die Komplexbildung und ermöglichen Rückschlüsse auf die Bindungsart.

- **Verschiebung der Carboxylgruppen-Banden:** Die Weinsäure besitzt zwei Carboxylgruppen (-COOH). Im ungebundenen Zustand zeigt die C=O -Streckschwingung eine charakteristische Bande bei ca. 1730 cm^{-1} . Nach der Deprotonierung und Koordination an ein Eisenion bildet sich ein Carboxylat (-COO^-). Dies führt zu einer Aufspaltung in zwei neue Banden: eine asymmetrische Streckschwingung (ν_{as}) bei ca. 1600 cm^{-1} und eine symmetrische Streckschwingung (ν_{s}) bei ca. 1400 cm^{-1} . Die Position und der Abstand dieser Banden geben Aufschluss über die Koordinationsart (z. B. chelatisierend, überbrückend).^{[5][6]}
- **Änderungen im Fingerprint-Bereich:** Der Bereich von 1300 cm^{-1} bis 900 cm^{-1} enthält komplexe Schwingungen, die C-O -Streck- und O-H -Deformationsschwingungen der Alkoholgruppen umfassen. Auch hier führen Verschiebungen und Änderungen der Bandenintensitäten zu wertvollen Informationen über die Beteiligung dieser Gruppen an der Eisenkoordination.
- **Auftreten von Metall-Sauerstoff-Schwingungen:** Im Fern-Infrarot-Bereich (unter 600 cm^{-1}) können neue, schwache Banden auftreten, die den Fe-O -Streckschwingungen zugeordnet werden.^{[7][8]} Diese sind ein direkter Beweis für die Bildung einer koordinativen Bindung zwischen Eisen und den Sauerstoffatomen des Tartrats.

Experimentelles Protokoll

Dieses Protokoll beschreibt eine allgemeine Vorgehensweise zur Analyse von **Eisentartrat-Komplexen** mittels ATR-FTIR-Spektroskopie.

3.1. Probenvorbereitung (Synthese des Komplexes)

- **Stammlösungen vorbereiten:** Erstellen Sie wässrige Stammlösungen von Weinsäure (z. B. $0,1\text{ M}$) und einem Eisensalz (z. B. Eisen(III)-chlorid, FeCl_3 , oder Eisen(II)-sulfat, FeSO_4 , $0,1\text{ M}$).

- Komplexbildung: Mischen Sie die beiden Lösungen in einem definierten molaren Verhältnis (z. B. 1:1 oder 2:1 Ligand:Metall). Der pH-Wert kann mit verdünnter NaOH oder HCl eingestellt werden, da die Komplexbildung stark pH-abhängig ist. Ein pH-Bereich von 4 bis 5 ist oft ein guter Ausgangspunkt für die Bildung stabiler Komplexe.[9]
- Probenaufbereitung für die Messung:
 - Für flüssige Proben: Ein Tropfen der Reaktionslösung kann direkt auf den ATR-Kristall aufgetragen werden.
 - Für feste Proben: Der Komplex kann durch Eindampfen des Lösungsmittels oder durch Fällung isoliert werden. Der resultierende Feststoff wird getrocknet und anschließend als Pulver direkt auf den ATR-Kristall gepresst. Alternativ kann ein KBr-Pressling hergestellt werden.

3.2. FTIR-Messung (ATR-Modus)

- Geräteeinrichtung: Schalten Sie das FTIR-Spektrometer ein und lassen Sie es sich stabilisieren (ca. 15-30 Minuten).
- Hintergrundmessung: Reinigen Sie den ATR-Kristall sorgfältig (z. B. mit Isopropanol) und führen Sie eine Hintergrundmessung durch. Dies ist entscheidend, um atmosphärische Störungen (H₂O, CO₂) aus dem Probenspektrum zu eliminieren.
- Probenmessung: Tragen Sie die vorbereitete Probe auf den Kristall auf und stellen Sie sicher, dass ein guter Kontakt besteht.
- Spektrenaufnahme: Führen Sie die Messung mit den folgenden typischen Parametern durch:
 - Spektralbereich: 4000 – 400 cm⁻¹
 - Auflösung: 4 cm⁻¹
 - Anzahl der Scans: 32 (ein guter Kompromiss zwischen Messzeit und Signal-Rausch-Verhältnis)

- **Reinigung:** Reinigen Sie den ATR-Kristall nach jeder Messung gründlich.
- **Referenzmessung:** Nehmen Sie unter identischen Bedingungen Spektren der reinen Weinsäure und des Eisensalzes auf.

3.3. Datenanalyse

- **Software:** Verwenden Sie eine geeignete Spektroskopie-Software zur Datenverarbeitung.
- **Korrekturen:** Führen Sie eine Basislinienkorrektur durch, um eventuelle Drifts zu korrigieren. Eine ATR-Korrektur kann angewendet werden, um die wellenlängenabhängige Eindringtiefe des IR-Strahls zu kompensieren.
- **Peak-Identifizierung:** Identifizieren und beschriften Sie die charakteristischen Peaks in den Spektren der Weinsäure und des **Eisentartrat**-Komplexes.
- **Vergleich:** Überlagern Sie die Spektren, um Verschiebungen der Bandenpositionen (Wellenbergverschiebungen), Änderungen der Intensität und das Auftreten neuer Banden klar zu visualisieren.

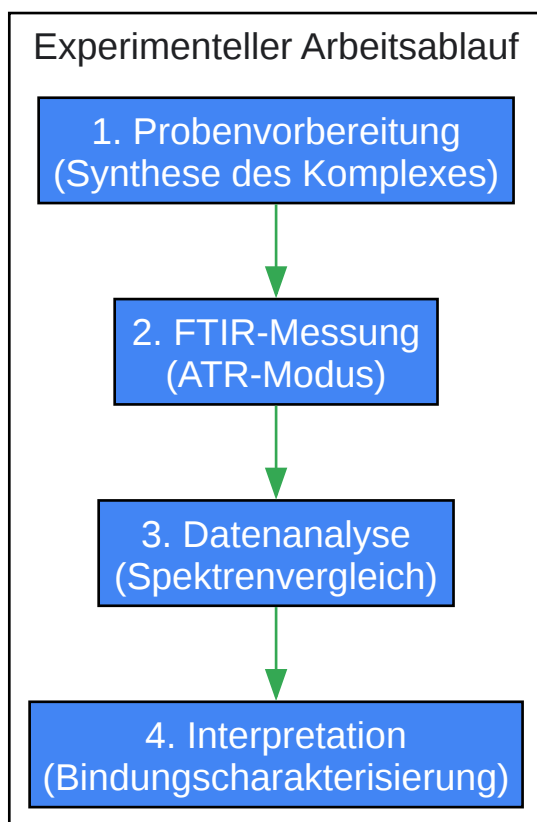
Datenpräsentation: Charakteristische FTIR-Banden

Die folgende Tabelle fasst die typischen Infrarot-Absorptionsbanden für Weinsäure und den **Eisentartrat**-Komplex zusammen. Die genauen Positionen können je nach pH-Wert, Hydratationszustand und exakter Koordinationsumgebung variieren.

Schwingungsart	Weinsäure (typ. Wellenzahl cm^{-1})	Eisentartrat-Komplex (typ. Wellenzahl cm^{-1})	Interpretation der Änderung
O-H Streckschwingung (Alkohol & Carbonsäure)	3600 - 2800 (sehr breit)	3600 - 3000 (oft schärfer)	Änderung der Wasserstoffbrückenbindungen durch Koordination.
C=O Streckschwingung (Carbonsäure)	~1730	-	Verschwinden der Bande der protonierten Carboxylgruppe.
COO ⁻ asymmetrische Streckschwingung	-	~1600 - 1590[5]	Direkter Hinweis auf die deprotonierte, koordinierte Carboxylatgruppe.
COO ⁻ symmetrische Streckschwingung	~1445	~1400 - 1360[9]	Zweiter Hinweis auf die koordinierte Carboxylatgruppe.
C-O Streckschwingung / O-H Deformation	~1260 - 1000	Verschieben & Intensitätsänderung	Beteiligung der Alkohol- und Carboxylgruppen an der Koordination.
Fe-O Streckschwingung	-	~650 - 450[7]	Direkter Nachweis der Metall-Ligand-Bindung (oft schwach).

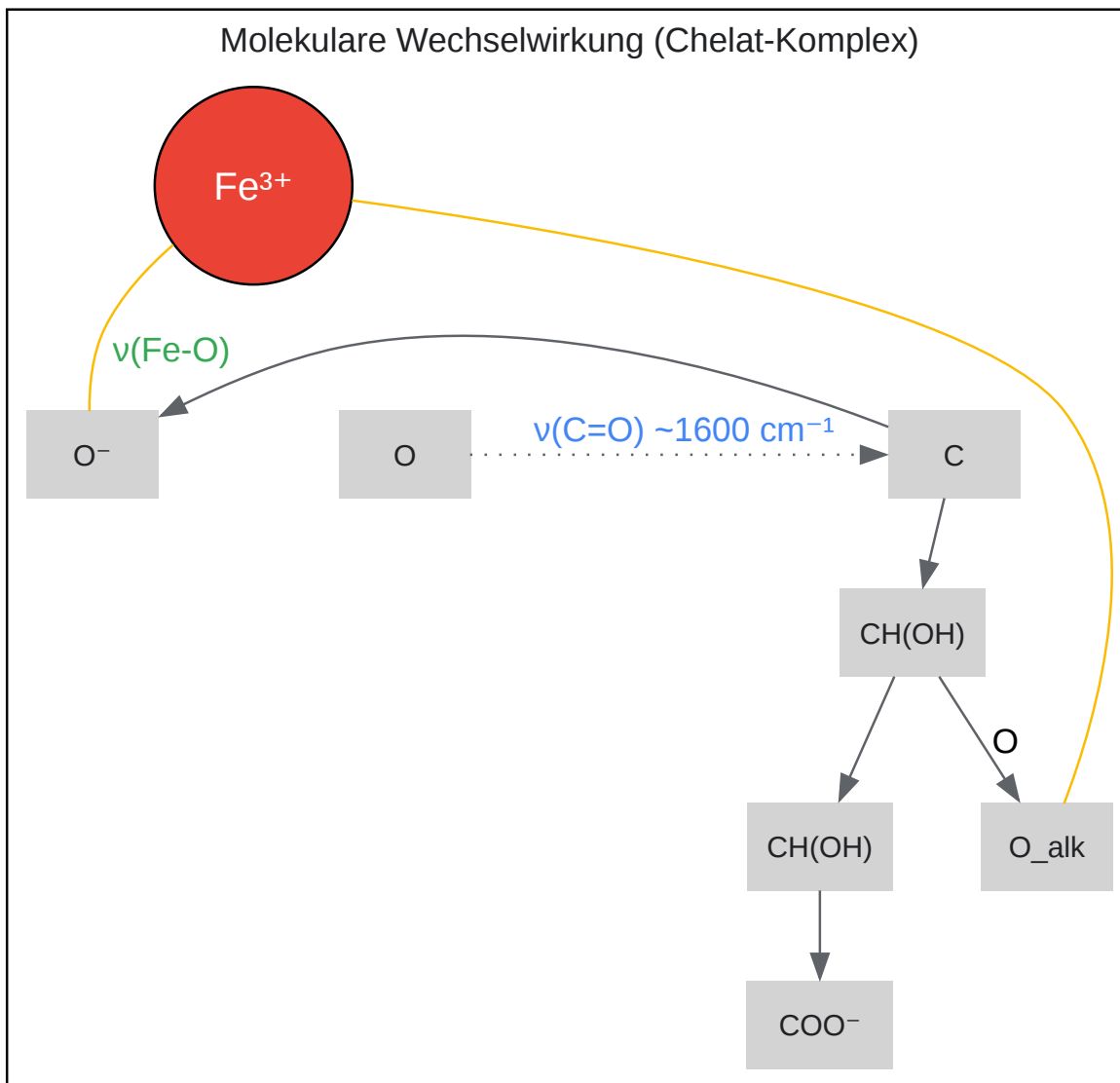
Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die molekulare Interaktion.



[Click to download full resolution via product page](#)

Abbildung 1: Schematischer Arbeitsablauf für die FTIR-Analyse von **Eisentartrat**.



[Click to download full resolution via product page](#)

Abbildung 2: Vereinfachte Darstellung der Eisen-Chelatierung durch Tartrat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ffb.kit.edu [ffb.kit.edu]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ⁵⁷Fe nuclear resonance vibrational spectroscopic studies of tetranuclear iron clusters bearing terminal iron(iii)–oxido/hydroxido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Anwendungs- und Protokollhinweise: FTIR-Spektroskopie zur Untersuchung von Eisentartrat-Bindungen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12056577#ftir-spektroskopie-zur-untersuchung-von-eisentartrat-bindungen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com